2-(Benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine-hydrabromide
CAS No.: 135276-86-7
Cat. No.: VC4631085
Molecular Formula: C11H15BrN2S
Molecular Weight: 287.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135276-86-7 |
|---|---|
| Molecular Formula | C11H15BrN2S |
| Molecular Weight | 287.22 |
| IUPAC Name | 2-benzylsulfanyl-1,4,5,6-tetrahydropyrimidine;hydrobromide |
| Standard InChI | InChI=1S/C11H14N2S.BrH/c1-2-5-10(6-3-1)9-14-11-12-7-4-8-13-11;/h1-3,5-6H,4,7-9H2,(H,12,13);1H |
| Standard InChI Key | IEBDLQOJPGGDBZ-UHFFFAOYSA-N |
| SMILES | C1CNC(=NC1)SCC2=CC=CC=C2.Br |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name is 2-benzylsulfanyl-1,4,5,6-tetrahydropyrimidine hydrobromide, with the molecular formula C₁₁H₁₅BrN₂S and a molecular weight of 287.22 g/mol. Its structure consists of a tetrahydropyrimidine core (a six-membered ring with two nitrogen atoms at positions 1 and 3) substituted at position 2 with a benzylsulfanyl group (-S-CH₂-C₆H₅) and stabilized by hydrobromic acid (HBr).
Structural Features
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Tetrahydropyrimidine Core: Partially saturated pyrimidine ring with four hydrogenated carbons, reducing aromaticity compared to pyrimidine.
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Benzylsulfanyl Substituent: A sulfur-containing benzyl group that enhances lipophilicity and potential for π-π interactions.
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Hydrobromide Salt: Ionic pairing improves solubility in polar solvents compared to the free base.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 135276-86-7 | |
| Molecular Formula | C₁₁H₁₅BrN₂S | |
| Molecular Weight | 287.22 g/mol | |
| SMILES Notation | C1CNC(=NC1)SCC2=CC=CC=C2.Br | |
| InChI Key | IEBDLQOJPGGDBZ-UHFFFAOYSA-N |
Synthesis and Preparation
The synthesis of 2-(benzylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydrobromide involves multi-step organic reactions, typically including condensation and nucleophilic substitution steps.
Step 1: Formation of Tetrahydropyrimidine Core
The core is synthesized via cyclization of a 1,3-diamine (e.g., 1,3-propanediamine) with a carbonyl source (e.g., urea or thiourea). For example:
$$ \text{H}_2\text{N-(CH}_2\text{)}_3-\text{NH}_2 + \text{CS(NH}_2\text{)}_2 \rightarrow \text{Tetrahydropyrimidine-2-thione} $$
Step 3: Salt Formation
The free base is treated with hydrobromic acid to form the hydrobromide salt, enhancing crystallinity and stability:
$$ \text{Free Base} + \text{HBr} \rightarrow \text{Hydrobromide Salt} $$
Physicochemical Properties
Solubility and Stability
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Solubility: Limited data exist, but hydrobromide salts generally exhibit higher aqueous solubility than free bases.
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Stability: Expected to degrade under strong acidic/basic conditions due to hydrolysis of the sulfanyl group.
Spectroscopic Data
While experimental spectra are unavailable, predicted characteristics include:
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IR: S-H stretch (~2550 cm⁻¹), C-S stretch (~700 cm⁻¹), and N-H bends (~1600 cm⁻¹).
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NMR:
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¹H NMR: δ 1.8–2.2 ppm (m, 4H, CH₂ of tetrahydropyrimidine), δ 3.4–3.7 ppm (m, 2H, N-CH₂-N), δ 4.2 ppm (s, 2H, S-CH₂-C₆H₅), δ 7.3–7.5 ppm (m, 5H, aromatic protons).
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Research Gaps and Future Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.
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Biological Screening: Evaluate in vitro cytotoxicity, antimicrobial activity, and CNS penetration.
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Structural Modifications: Explore substituents (e.g., halogens, nitro groups) to enhance potency.
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